4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile
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Overview
Description
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiazole intermediate.
Attachment of the Benzonitrile Group: The final step involves the coupling of the benzothiazole-pyrrolidine intermediate with a benzonitrile derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Dotinurad: A selective URAT1 inhibitor used in the treatment of hyperuricemia.
Uniqueness
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-11-24(14-17)13-16-8-6-15(12-21)7-9-16/h2-9,17H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUOPPOZRTPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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